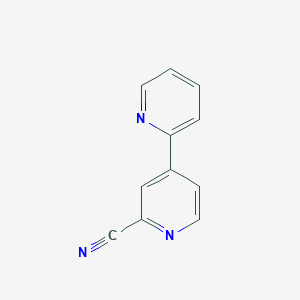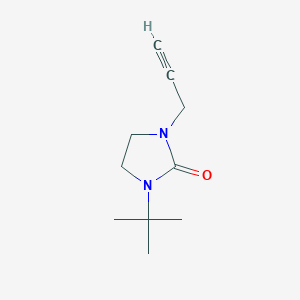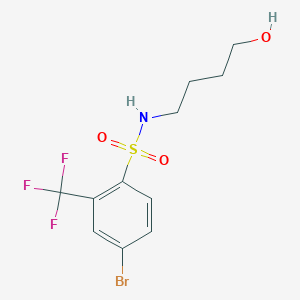
9H-Thioxanthen-9-one, diethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Thioxanthen-9-one, diethyl- is an organic compound belonging to the thioxanthone family. It is characterized by its yellow to orange crystalline appearance and is known for its photoinitiating properties. This compound is widely used in various industrial applications, particularly in the field of photopolymerization.
Preparation Methods
Synthetic Routes and Reaction Conditions
9H-Thioxanthen-9-one, diethyl- can be synthesized through several methods. One common synthetic route involves the reaction of diphenylsulfoxide with 2,4-diethylthioxanthene-9-one in the presence of trifluoromethanesulfonic anhydride. This reaction is typically carried out in dichloromethane at temperatures ranging from -70°C to -60°C, followed by gradual warming to room temperature and stirring for several hours .
Industrial Production Methods
Industrial production of 9H-Thioxanthen-9-one, diethyl- often involves large-scale photochemical processes. These processes utilize visible light or UV radiation to initiate the reaction, making the compound suitable for applications in photopolymerization and other photochemical industries .
Chemical Reactions Analysis
Types of Reactions
9H-Thioxanthen-9-one, diethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thioxanthene derivatives.
Substitution: It can undergo substitution reactions, particularly with halogens and amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation can be achieved using bromine or chlorine, while amination can be carried out using amine derivatives.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioxanthene derivatives.
Substitution: Halogenated and aminated thioxanthone derivatives.
Scientific Research Applications
9H-Thioxanthen-9-one, diethyl- has a wide range of scientific research applications, including:
Mechanism of Action
The primary mechanism of action of 9H-Thioxanthen-9-one, diethyl- involves its ability to absorb UV light. Upon exposure to UV radiation, the compound absorbs energy and undergoes electronic excitation. This excited state can deactivate through various pathways, including the emission of light (fluorescence) or the transfer of energy to other molecules. This property makes it an effective photoinitiator in photopolymerization processes.
Comparison with Similar Compounds
Similar Compounds
2-Isopropylthioxanthone (ITX): Another thioxanthone derivative used as a photoinitiator.
2,4-Diethylthioxanthone: A closely related compound with similar photoinitiating properties.
Uniqueness
9H-Thioxanthen-9-one, diethyl- is unique due to its specific substitution pattern, which enhances its photoinitiating efficiency and makes it particularly suitable for applications requiring high sensitivity to UV light. Its ability to undergo various chemical reactions also adds to its versatility in different scientific and industrial applications .
Properties
CAS No. |
100752-97-4 |
|---|---|
Molecular Formula |
C17H16OS |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
1,2-diethylthioxanthen-9-one |
InChI |
InChI=1S/C17H16OS/c1-3-11-9-10-15-16(12(11)4-2)17(18)13-7-5-6-8-14(13)19-15/h5-10H,3-4H2,1-2H3 |
InChI Key |
GJZFGDYLJLCGHT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=C(C=C1)SC3=CC=CC=C3C2=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 2-[(aminooxy)methyl]piperidine-1-carboxylate](/img/structure/B8467392.png)

![3-Hydroxy-2,8-dimethyl-1-oxa-8-azaspiro[4.5]decane](/img/structure/B8467428.png)


![6,8-Dibromo-2-furan-2-yl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B8467447.png)






![2-[(3-ethoxy-4-hydroxyphenyl)methylene]-6-hydroxy-3(2H)-benzofuranone](/img/structure/B8467498.png)

